7-Methyl-2-(phenylmethyl)-2,7-diazaspiro[3.5]nonan-1-one
CAS No.:
Cat. No.: VC20522311
Molecular Formula: C15H20N2O
Molecular Weight: 244.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O |
|---|---|
| Molecular Weight | 244.33 g/mol |
| IUPAC Name | 2-benzyl-7-methyl-2,7-diazaspiro[3.5]nonan-3-one |
| Standard InChI | InChI=1S/C15H20N2O/c1-16-9-7-15(8-10-16)12-17(14(15)18)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 |
| Standard InChI Key | SWQAHKBTLJUMON-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC2(CC1)CN(C2=O)CC3=CC=CC=C3 |
Introduction
7-Methyl-2-(phenylmethyl)-2,7-diazaspiro[3.5]nonan-1-one is a complex heterocyclic compound featuring a unique spiro structure. This compound includes two nitrogen atoms in its framework, along with a methyl group and a phenylmethyl group, contributing to its distinctive chemical properties and biological activity. The molecular weight of this compound is approximately 230.3055 g/mol. Its potential therapeutic applications have garnered significant interest in medicinal chemistry.
Synthesis Methods
The synthesis of 7-Methyl-2-(phenylmethyl)-2,7-diazaspiro[3.5]nonan-1-one typically involves cyclization reactions starting from appropriate precursors. These methods are crucial for producing sufficient quantities for research and potential therapeutic applications. Optimization of reaction conditions and the use of continuous flow reactors can enhance yield and purity.
Biological Activity and Potential Applications
Preliminary studies suggest that 7-Methyl-2-(phenylmethyl)-2,7-diazaspiro[3.5]nonan-1-one may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi. This activity could be attributed to its ability to interact with cellular components involved in microbial metabolism. Additionally, compounds with similar structures have shown promise in modulating enzyme activity, particularly cytochrome P450 enzymes, which are essential for drug metabolism.
| Potential Application | Description |
|---|---|
| Antimicrobial Activity | Potential inhibition of bacterial and fungal growth |
| Enzyme Modulation | Interaction with cytochrome P450 enzymes |
Comparison with Similar Compounds
7-Methyl-2-(phenylmethyl)-2,7-diazaspiro[3.5]nonan-1-one is distinct from other diazaspiro compounds due to its specific substitution pattern and spiro structure. For example, 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane lacks the phenylmethyl substituent and exhibits different reactivity patterns. The uniqueness of 7-Methyl-2-(phenylmethyl)-2,7-diazaspiro[3.5]nonan-1-one makes it a valuable candidate for further research in medicinal chemistry.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane | Contains a benzyl group | Exhibits distinct reactivity patterns |
| 7-Methyl-2,7-diazaspiro[3.5]nonane | Lacks phenylmethyl substituent | Simpler structure may lead to different biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume